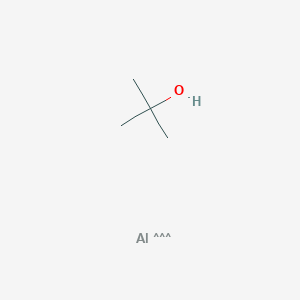

Aluminum tert-butoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminum tert-butoxide, also known as aluminum tri-tert-butoxide, is an organoaluminum compound with the chemical formula Al[OC(CH₃)₃]₃. It is a white or slightly gray solid that is highly soluble in organic solvents. This compound is widely used in organic synthesis and as a precursor in the preparation of various aluminum-containing materials .

准备方法

Synthetic Routes and Reaction Conditions: Aluminum tert-butoxide can be synthesized through the alcohol interchange method. This involves reacting aluminum isopropoxide with tert-butyl alcohol under reflux conditions. The reaction is typically carried out in the presence of a catalyst such as mercuric chloride to facilitate the interchange .

Industrial Production Methods: In industrial settings, this compound is produced by heating aluminum shavings with tert-butyl alcohol in the presence of a small amount of this compound as a catalyst. The reaction mixture is then refluxed, and the product is purified by distillation and recrystallization .

Types of Reactions:

Oxidation: this compound is used as a reagent in the Oppenauer oxidation of alcohols to ketones.

Reduction: It is also involved in the Meerwein-Ponndorf-Verley reduction of ketones to alcohols.

Substitution: The compound can undergo substitution reactions with various organic substrates to form aluminum-containing products.

Common Reagents and Conditions:

Oxidation: Typically involves the use of this compound in the presence of a secondary alcohol and a ketone.

Reduction: Requires this compound and a ketone in the presence of an alcohol.

Substitution: Often carried out in organic solvents such as benzene or toluene under reflux conditions.

Major Products Formed:

Oxidation: Ketones

Reduction: Alcohols

Substitution: Various aluminum-containing organic compounds

科学研究应用

Catalysis

Aluminum tert-butoxide as a Catalyst:

this compound is frequently employed as a catalyst in organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. It serves as an efficient Lewis acid catalyst due to its ability to activate electrophiles.

- Diels-Alder Reactions: This compound has been effectively used to facilitate Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. Its catalytic properties allow for high yields and selectivity in the formation of cyclohexene derivatives from diene and dienophile substrates .

- Biomass Conversion: In the context of green chemistry, this compound has been utilized in biomass conversion processes. It acts as a catalyst for converting biomass-derived substrates into valuable chemicals, thereby promoting sustainable practices in the chemical industry .

Materials Science

Precursor for Thin Film Deposition:

this compound is recognized for its role in atomic layer deposition (ALD), a technique used to create thin films with precise thickness control. This application is particularly significant in the fabrication of electronic devices and advanced materials.

- Thin Films for Electronics: The use of this compound as a precursor in ALD allows for the deposition of aluminum oxide films, which are essential for various electronic applications including capacitors and insulators. The self-limiting nature of ALD ensures uniform coverage even on complex geometries .

- Sustainable Energy Materials: The compound has also been explored for its potential in developing sustainable energy materials, such as lithium-ion batteries and solar cells. The ability to control film composition through ALD using this compound contributes to enhanced performance characteristics of these devices .

Organic Synthesis

Role in Organic Transformations:

this compound is utilized in several organic transformations, particularly those involving the activation of substrates through coordination.

- Formation of Organometallic Compounds: It serves as a precursor for generating aluminum-based organometallic reagents that can participate in various coupling reactions, thereby expanding the toolbox available for synthetic chemists .

- Synthesis of Complex Molecules: The compound has been applied in multi-step synthesis protocols where it facilitates key transformations, such as alkylation and acylation reactions, leading to the formation of complex organic architectures .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Catalysis | Taarning et al., 2020 | High efficiency in biomass conversion reactions |

| Materials Science | AIP Publishing, 2020 | Successful ALD deposition of aluminum oxide films |

| Organic Synthesis | Sigma-Aldrich Technical Data | Effective activation of electrophiles in reactions |

作用机制

The mechanism of action of aluminum tert-butoxide involves its ability to act as a Lewis acid, facilitating various organic reactions. In the Oppenauer oxidation, for example, this compound coordinates with the alcohol substrate, promoting the transfer of a hydride ion to the ketone, resulting in the formation of the corresponding ketone and an alcohol . The compound’s reactivity is largely due to the presence of the tert-butoxide groups, which stabilize the aluminum center and enhance its catalytic properties .

相似化合物的比较

- Aluminum isopropoxide

- Aluminum ethoxide

- Aluminum tri-sec-butoxide

Comparison:

- Aluminum tert-butoxide is unique in its high solubility in organic solvents and its ability to act as a strong Lewis acid. This makes it particularly effective in catalyzing oxidation and reduction reactions compared to its counterparts .

- Aluminum isopropoxide and aluminum ethoxide are less soluble and less reactive in certain organic reactions, making them less versatile in synthetic applications .

- Aluminum tri-sec-butoxide shares some similarities with this compound but differs in its steric properties, which can affect its reactivity and the types of reactions it can catalyze .

This compound stands out due to its unique combination of solubility, reactivity, and catalytic properties, making it a valuable compound in both research and industrial applications.

属性

CAS 编号 |

556-91-2 |

|---|---|

分子式 |

C4H10AlO |

分子量 |

101.10 g/mol |

IUPAC 名称 |

aluminum;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3; |

InChI 键 |

ZYJCNKZDMOOHSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] |

规范 SMILES |

CC(C)(C)O.[Al] |

Key on ui other cas no. |

556-91-2 |

Pictograms |

Flammable; Corrosive |

同义词 |

Aluminum tert-butoxide (6CI,7CI); tert-Butyl Alcohol Aluminum Salt; Aluminum t-Butoxide; Aluminum tert-Butanolate; Aluminum tert-Butylate; Aluminum tri-tert-Butoxide; Aluminum tris(tert-Butoxide); Aluminum tris(tert-Butylate); Tri-tert-Butoxyaluminum |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of aluminum tert-butoxide in organic synthesis?

A: this compound can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed this compound at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].

Q2: Beyond dehydration, are there other synthetic applications of this compound?

A: Yes, this compound is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with this compound in MPV reductions can lead to a significant increase in reaction rate [].

Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?

A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and this compound can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。